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molecular formula C13H27N3O2 B1275745 1-(4-Boc-aminobutyl)piperazine CAS No. 874831-61-5

1-(4-Boc-aminobutyl)piperazine

Cat. No. B1275745
M. Wt: 257.37 g/mol
InChI Key: MGUWFJKBUTXYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143256B2

Procedure details

A mixture of 4-(4-tert-butoxycarbonylaminobutyl)piperazine-1-carboxylic acid benzyl ester (16) (3.26 g, 8.33 mmol), acetic acid (0.5 mL), and palladium hydroxide on carbon (60% wet, 0.98 g) in methanol (15 mL) was stirred under atmospheric hydrogen for 16 h. The catalyst was removed by suction filtration over Celite. The filtrate was concentrated in vacuo and the resulting residue was purified by Biotage silica gel column chromatography using concentrated ammonium hydroxide/methanol/dichloromethane to give 17 as a yellow oil (1.94 g, 91% yield): 1H NMR (300 MHz, CDCl3) δ 1.44 (s, 9H), 1.53 (m, 4H), 2.35 (m, 6H), 2.45 (br, 1H), 2.94 (t, 4H), 3.12 (m, 2H), 5.32 (br, 1H); ESI MS m/z 258 [C13H27N3O2+H]+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
catalyst
Reaction Step One
Name
Yield
91%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][CH2:20][NH:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.C(O)(=O)C>CO.[OH-].[OH-].[Pd+2]>[C:25]([O:24][C:22](=[O:23])[NH:21][CH2:20][CH2:19][CH2:18][CH2:17][N:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)([CH3:28])([CH3:26])[CH3:27] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)CCCCNC(=O)OC(C)(C)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.98 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under atmospheric hydrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by suction filtration over Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by Biotage silica gel column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCCN1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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